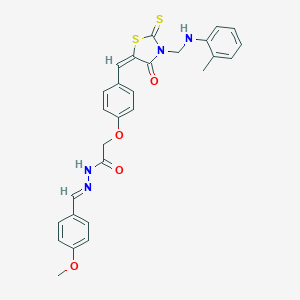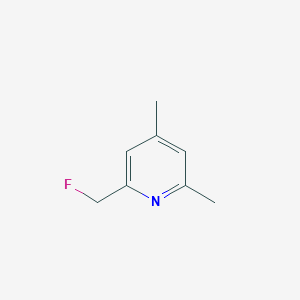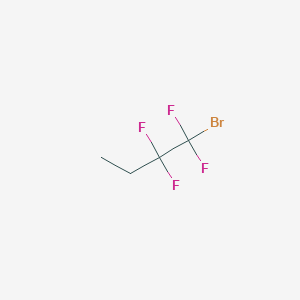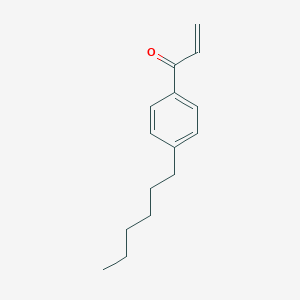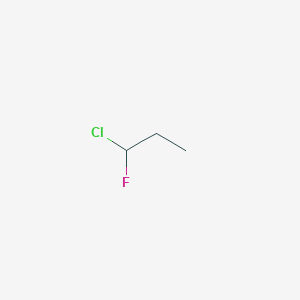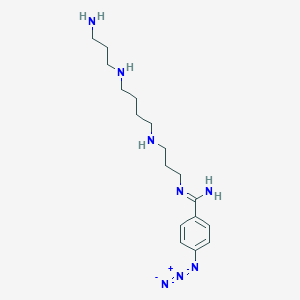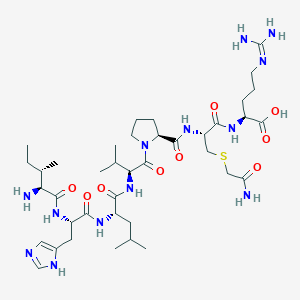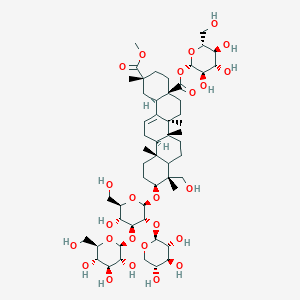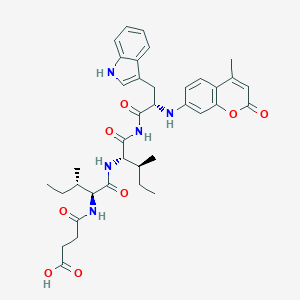
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteases. This compound is a fluorogenic substrate that emits fluorescence upon cleavage by proteases, making it a valuable tool for studying protease activity in vitro and in vivo.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond between the tryptophan and methylcoumarinamide moieties results in the release of a fluorescent signal.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents include various proteases such as trypsin, chymotrypsin, and other serine proteases. The reaction conditions often involve incubation at 37°C to mimic physiological conditions.
Major Products
The major product formed from the hydrolysis of this compound is the fluorescent methylcoumarinamide moiety, which can be quantitatively measured to assess protease activity.
Wissenschaftliche Forschungsanwendungen
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:
Protease Activity Assays: Used to measure the activity of various proteases in biochemical assays.
Drug Discovery: Employed in high-throughput screening to identify potential protease inhibitors.
Enzyme Kinetics: Utilized to study the kinetic parameters of protease-catalyzed reactions.
Protein Structure Studies: Aids in understanding the structure and function of proteases by providing insights into substrate specificity
Wirkmechanismus
The mechanism of action of succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide involves its cleavage by proteases at the peptide bond between the tryptophan and methylcoumarinamide moieties. This cleavage releases the fluorescent methylcoumarinamide, which can be detected and quantified. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinyl-alanyl-alanyl-phenylalanyl-methylcoumarinamide: Another fluorogenic substrate used for measuring protease activity.
Succinyl-glycyl-glycyl-phenylalanyl-methylcoumarinamide: Similar in structure and function, used in protease assays.
Uniqueness
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteases. This specificity makes it particularly useful for studying proteases that preferentially cleave at isoleucine and tryptophan residues.
Eigenschaften
CAS-Nummer |
133525-12-9 |
|---|---|
Molekularformel |
C37H45N5O8 |
Molekulargewicht |
687.8 g/mol |
IUPAC-Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
InChI-Schlüssel |
IHOJNXHPVYGHSL-DFXXCKAUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Key on ui other cas no. |
133525-12-9 |
Synonyme |
Suc-Ile-Ile-Trp-MCA succinyl-Ile-Ile-Trp-methylcoumarinamide succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
